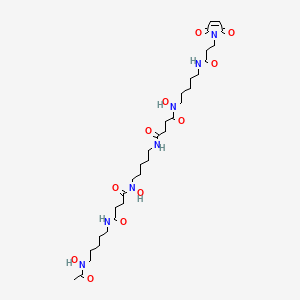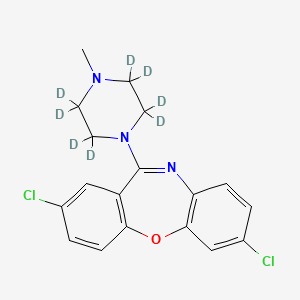
7-Chloro Loxapine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro Loxapine-d8 is a deuterated form of loxapine, a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. The compound is structurally similar to clozapine and belongs to the dibenzoxazepine class. The deuterated form, 7-Chloro Loxapine-d8, is often used in scientific research as an internal standard for the quantification of loxapine due to its stable isotopic labeling .
Métodos De Preparación
The synthesis of 7-Chloro Loxapine-d8 involves several steps, starting with the condensation of a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate undergoes a reduction condensation reaction to form intermediate IV, which is then reacted with N-methyl piperazine to yield the target compound . The reagents and raw materials used in this process are readily available, making it suitable for industrial production .
Análisis De Reacciones Químicas
7-Chloro Loxapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Chloro Loxapine-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Quantification of Loxapine: Used as an internal standard in mass spectrometry for the accurate measurement of loxapine levels.
Pharmacokinetic Studies: Helps in understanding the metabolism and distribution of loxapine in biological systems.
Receptor Binding Studies: Used to study the binding affinity of loxapine to various receptors, including dopamine and serotonin receptors.
Mecanismo De Acción
The mechanism of action of 7-Chloro Loxapine-d8 is similar to that of loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it leads to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Comparación Con Compuestos Similares
7-Chloro Loxapine-d8 is unique due to its deuterated form, which provides stability and precision in scientific measurements. Similar compounds include:
Propiedades
Fórmula molecular |
C18H17Cl2N3O |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Clave InChI |
DOCIUEIFZJXDJU-COMRDEPKSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


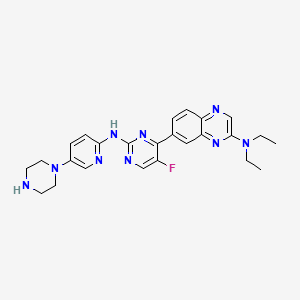
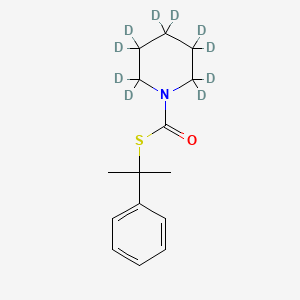
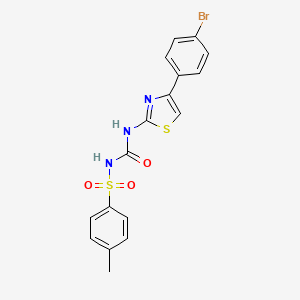
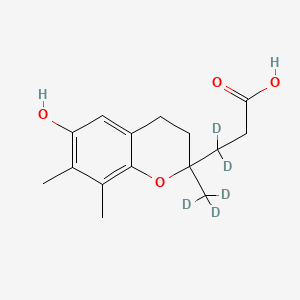
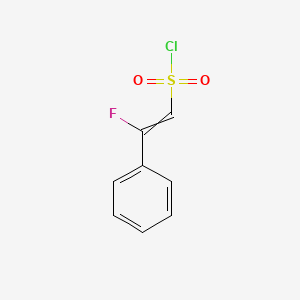

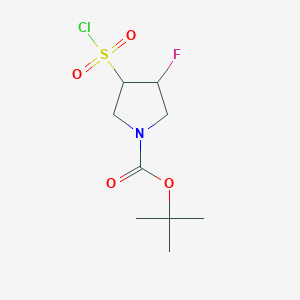
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)

![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
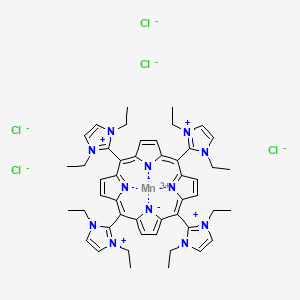
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
